molecular formula C21H19N3O5 B3828607 [4-[(Z)-2-acetamido-3-(2-cyanoanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate

[4-[(Z)-2-acetamido-3-(2-cyanoanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate

Cat. No.: B3828607
M. Wt: 393.4 g/mol
InChI Key: ZIPKNYCSNCYDEM-ZDLGFXPLSA-N
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Description

[4-[(Z)-2-acetamido-3-(2-cyanoanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate: is a complex organic compound characterized by its unique structure, which includes an acetamido group, a cyanoanilino group, and a methoxyphenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[(Z)-2-acetamido-3-(2-cyanoanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Key steps may include:

    Formation of the acetamido group: This can be achieved through the acetylation of an amine precursor.

    Introduction of the cyanoanilino group: This step involves the reaction of an aniline derivative with a cyanating agent.

    Formation of the oxoprop-1-enyl group: This can be synthesized through aldol condensation reactions.

    Methoxylation and acetylation:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido and methoxyphenyl groups.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Introduction of various functional groups such as nitro, halogen, or alkyl groups.

Scientific Research Applications

Chemistry: : The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules. Biology Medicine : Research into its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is required. Industry : Use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-[(Z)-2-acetamido-3-(2-cyanoanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the cyano group can participate in nucleophilic addition reactions. The methoxyphenyl acetate moiety can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Steviol glycosides: Compounds with similar glycoside structures.

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.

Uniqueness: The unique combination of functional groups in [4-[(Z)-2-acetamido-3-(2-cyanoanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

[4-[(Z)-2-acetamido-3-(2-cyanoanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c1-13(25)23-18(21(27)24-17-7-5-4-6-16(17)12-22)10-15-8-9-19(29-14(2)26)20(11-15)28-3/h4-11H,1-3H3,(H,23,25)(H,24,27)/b18-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPKNYCSNCYDEM-ZDLGFXPLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC(=C(C=C1)OC(=O)C)OC)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C1=CC(=C(C=C1)OC(=O)C)OC)/C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-[(Z)-2-acetamido-3-(2-cyanoanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate
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[4-[(Z)-2-acetamido-3-(2-cyanoanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate
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[4-[(Z)-2-acetamido-3-(2-cyanoanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate
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[4-[(Z)-2-acetamido-3-(2-cyanoanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate

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